

Scientific meaning and definition of rhodonite in geology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rhonite

Cat. No.: B1655158

[Get Quote](#)

Rhodonite: A Geological and Mineralogical Whitepaper

Abstract: This document provides a comprehensive technical overview of rhodonite, a manganese inosilicate mineral belonging to the pyroxenoid group. It details the mineral's crystallographic, chemical, physical, and optical properties, as well as its geological formation, occurrence, and classification. This guide is intended for researchers and scientists in geology and materials science, offering in-depth data, standardized experimental methodologies for its characterization, and visual representations of its classification and analytical workflows.

Mineralogical Classification and Nomenclature

Rhodonite is a manganese inosilicate mineral classified within the pyroxenoid group, which is structurally related to pyroxenes but features a more complex single-chain silicate arrangement.^{[1][2][3]} Its name originates from the Greek word "rhodon" (ρόδον), meaning rose, a reference to its characteristic pink to rose-red color.^{[1][4][5]}

The International Mineralogical Association (IMA) has refined the nomenclature for the rhodonite group, which consists of triclinic pyroxenoids with the general structural formula $\text{VIIM(5)VIM(1)VIM(2)VIM(3)VIM(4)[Si5O15]}$.^[6] The group officially includes three species defined by the dominant cations at specific sites in the crystal structure:

- Rhodonite: $\text{CaMn}_3\text{Mn}[\text{Si}_5\text{O}_15]$

- Ferrorhodonite: $\text{CaMn}_3\text{Fe}[\text{Si}_5\text{O}_{15}]$
- Vittinkiite: $\text{MnMn}_3\text{Mn}[\text{Si}_5\text{O}_{15}]$ ^[6]

```
// Main Group rhodonite_group [label="Rhodonite Group\nVII M(5) VI M(1-3) VI M(4) [Si5O15]", fillcolor="#4285F4", fontcolor="#FFFFFF"];  
  
// Species rhodonite [label="Rhodonite\nCaMn3Mn[Si5O15]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ferrorhodonite [label="Ferrorhodonite\nCaMn3Fe[Si5O15]", fillcolor="#FBBC05", fontcolor="#202124"]; vittinkiite [label="Vittinkiite\nMnMn3Mn[Si5O15]", fillcolor="#34A853", fontcolor="#FFFFFF"];  
  
// Relationships rhodonite_group -> rhodonite [label="M(5)=Ca\nM(4)=Mn"]; rhodonite_group -> ferrorhodonite [label="M(5)=Ca\nM(4)=Fe"]; rhodonite_group -> vittinkiite [label="M(5)=Mn\nM(4)=Mn"]; } Rhodonite group mineral classification based on cation occupancy.
```

Chemical Composition and Varieties

The generalized chemical formula for rhodonite is $(\text{Mn, Fe, Mg, Ca})\text{SiO}_3$, reflecting the common substitution of manganese (Mn^{2+}) by other divalent cations such as iron, magnesium, and calcium.^{[1][4][7]} The rose-red coloration is primarily caused by the presence of Mn^{2+} cations.^[4] Surface oxidation of manganese often results in black dendritic inclusions or fracture-fillings of manganese oxides, a characteristic feature of many rhodonite specimens.^{[5][7][8]}

Several varieties are recognized based on significant elemental substitution:

- Bustamite: A grayish-brown variety containing up to 20% calcium oxide (CaO).^[7]
- Fowlerite: A zinciferous variety containing up to 7% zinc oxide (ZnO).^{[4][7]}
- Pyroxmangite: A high-temperature, low-pressure polymorph of MnSiO_3 , which is structurally distinct from rhodonite.^{[3][4][7]}

Physical and Crystallographic Properties

Rhodonite crystallizes in the triclinic system, belonging to the pinacoidal crystal class (1) and the P1 space group.[4][6] Its structure consists of single chains of silica tetrahedra, with a repeat unit of five tetrahedra.[4] Crystals are rare and typically exhibit a thick tabular habit.[4][8] More commonly, it is found in cleavable to compact, granular masses.[4][7]

Table 1: Quantitative Physical and Crystallographic Data for Rhodonite

Property	Value / Description	Citations
Crystal System	Triclinic	[4][5][9]
Space Group	P1	[4]
Unit Cell Parameters	$a = 9.758 \text{ \AA}$, $b = 10.499 \text{ \AA}$, $c = 12.205 \text{ \AA}$	[4]
$\alpha = 108.58^\circ$, $\beta = 102.92^\circ$, $\gamma = 82.52^\circ$	[4]	
Mohs Hardness	5.5 – 6.5	[4][7][10]
Specific Gravity	3.57 – 3.76	[4][11]
Cleavage	Perfect on {110} and {110}, at nearly right angles	[4][5][10]
Fracture	Conchoidal to uneven	[4][12]
Luster	Vitreous to pearly on cleavage surfaces	[4][10]
Streak	White	[4][12]
Diaphaneity	Transparent to translucent, can be opaque	[10][11][12]

Optical Properties

Optically, rhodonite is biaxial positive. Its refractive indices vary depending on the specific composition, particularly the degree of iron and calcium substitution.

Table 2: Optical Properties of Rhodonite

Property	Value / Description	Citations
Optical Class	Biaxial	[4] [11]
Optic Sign	Positive (+)	[4] [11]
Refractive Indices	$n\alpha = 1.711 - 1.738$	[4]
$n\beta = 1.714 - 1.741$	[4]	
$n\gamma = 1.724 - 1.751$	[4]	
Birefringence (δ)	0.010 – 0.014	[4] [12]
2V Angle	58° to 73°	[4]
Pleochroism	Weak; may be yellowish-red to pinkish-red	[4] [12]

Geological Occurrence and Formation

Rhodonite is primarily a product of metamorphism and metasomatism in manganese-rich geological settings.[\[1\]](#)[\[7\]](#)[\[10\]](#)

// Nodes A [label="Precursor Material:\nManganese-rich Sediments\n(Carbonates, Silicates)", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Metamorphic Processes", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Contact Metamorphism\n(Near Igneous Intrusions)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Regional Metamorphism\n(Heat & Pressure)", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Hydrothermal / Metasomatic\nAlteration", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Rhodonite Formation\n(MnSiO₃ Crystallization)", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Associated Minerals:\nSpessartine, Rhodochrosite,\nTephroite, Galena", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Secondary Alteration\n(Surface Weathering)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; I [label="Black Manganese Oxides\n(Dendrites, Veins)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; B -> D; B -> E; C -> F; D -> F; E -> F; F -> G [label="Co-crystallization"]; F -> H; H -> I; } Geological formation pathways of rhodonite.

Its formation typically occurs via the following pathways:

- Metamorphism: Rhodonite forms when manganese-rich sedimentary rocks are subjected to heat and pressure during regional or contact metamorphism.[1][10][13] The pre-existing manganese minerals react with silica to crystallize as rhodonite.[1]
- Hydrothermal and Metasomatic Processes: It can precipitate from hot, manganese- and silica-bearing fluids that circulate through fractures in rocks.[1][7][8] This often occurs in hydrothermal veins and skarn deposits, which are formed at the contact zone between carbonate rocks and a silicate magma intrusion.[6][14]

Rhodonite is commonly found in association with other manganese minerals, including rhodochrosite, spessartine garnet, tephroite, franklinite, and galena.[1][3][9] Notable deposits are located in the Ural Mountains of Russia, Broken Hill in Australia, Sweden, Peru, and various locations in the United States, including Franklin, New Jersey, and Massachusetts.[7][8][10]

Experimental Methodologies for Characterization

The definitive identification and characterization of rhodonite require a suite of analytical techniques to determine its chemical, structural, and physical properties.

// Nodes A [label="Sample Preparation\n(Thin Section, Powder, Crystal)", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Optical Mineralogy\n(Petrographic Microscope)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Determination of\nRefractive Indices, Pleochroism,\nBirefringence", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="X-Ray Diffraction (XRD)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Crystal Structure, Unit Cell\nParameters, Phase Purity", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Electron Probe Micro-Analysis\n(EPMA)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Quantitative Chemical\nComposition, Elemental Mapping", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Raman Spectroscopy", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Vibrational Modes, Cation\nSubstitution Effects, Polymorph ID",

```
fillcolor="#FFFFFF", fontcolor="#202124"]; J [label="Data Integration &\nFinal Identification", shape= Mdiamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];  
  
// Edges A -> B; A -> D; A -> F; A -> H; B -> C; D -> E; F -> G; H -> I; C -> J; E -> J; G -> J; I -> J; } Workflow for the experimental characterization of rhodonite.
```

Experimental Protocol: X-Ray Diffraction (XRD)

- Objective: To determine the crystal structure, unit cell parameters, and confirm the mineral phase.
- Methodology: A small, powdered sample of the mineral is prepared to ensure random crystal orientation. The sample is mounted in a powder diffractometer. A monochromatic X-ray beam (typically Cu K α) is directed at the sample. As the goniometer rotates the sample and detector, the X-ray beam is diffracted by the crystal lattice planes according to Bragg's Law ($n\lambda = 2d \sin\theta$). The detector records the intensity of the diffracted X-rays at different 2θ angles. The resulting diffraction pattern (a plot of intensity vs. 2θ) is a unique fingerprint of the mineral's crystal structure. This pattern is compared to databases (e.g., ICDD) for identification. For single crystals, a single-crystal diffractometer is used to determine the precise atomic arrangement and unit cell dimensions.[\[15\]](#)

Experimental Protocol: Electron Probe Micro-Analysis (EPMA)

- Objective: To obtain precise, quantitative chemical composition.
- Methodology: A polished thin section or mounted grain of the mineral is coated with a conductive material (e.g., carbon). The sample is placed in a high-vacuum chamber. A focused beam of high-energy electrons is directed at a specific point on the sample. This causes the atoms in the sample to emit characteristic X-rays. The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers (WDS). By comparing the intensities to those of known standards, the concentration of each element can be determined with high accuracy, allowing for the calculation of the precise chemical formula.

Experimental Protocol: Raman Spectroscopy

- Objective: To identify the mineral and analyze its molecular vibrations, providing insight into its structure and chemical bonding.
- Methodology: A laser beam is focused onto the mineral sample. The laser light interacts with the molecular vibrations in the crystal lattice, causing some of the light to be inelastically scattered (the Raman effect). This scattered light is collected and passed through a spectrometer, which separates it by wavelength. The result is a Raman spectrum, a plot of intensity versus the energy shift (in wavenumbers, cm^{-1}) from the laser line. The positions and intensities of the peaks are characteristic of the mineral's specific vibrational modes. For rhodonite, characteristic intense bands are observed around 1000 cm^{-1} (symmetric stretching of SiO_4 units), 667 cm^{-1} (bending mode), and in the low wavenumber region, which can be complex due to cationic substitutions.^{[16][17]} This technique is non-destructive and requires minimal sample preparation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rhodonite: A Deep Dive into the Rose-Colored Mineral - FossilEra.com [fossilera.com]
- 2. allmineralsrock.com [allmineralsrock.com]
- 3. RHODONITE (Manganese Iron Magnesium Calcium Silicate) [galleries.com]
- 4. Rhodonite - Wikipedia [en.wikipedia.org]
- 5. midwestshoresco.com [midwestshoresco.com]
- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 7. Rhodonite: A pink gem mineral and minor ore of manganese [geology.com]
- 8. Rhodonite - Encyclopedia [le-comptoir-geologique.com]
- 9. minerals.net [minerals.net]
- 10. geologyscience.com [geologyscience.com]
- 11. Rhodonite Mineral Data [webmineral.com]

- 12. Rhodonite Gem Guide and Properties Chart [gemstones.com]
- 13. studysmarter.co.uk [studysmarter.co.uk]
- 14. nevada-outback-gems.com [nevada-outback-gems.com]
- 15. mindat.org [mindat.org]
- 16. Raman spectroscopy of the mineral rhodonite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. UQ eSpace [espace.library.uq.edu.au]
- To cite this document: BenchChem. [Scientific meaning and definition of rhodonite in geology]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1655158#scientific-meaning-and-definition-of-rhodonite-in-geology\]](https://www.benchchem.com/product/b1655158#scientific-meaning-and-definition-of-rhodonite-in-geology)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com